molecular formula C21H29FN2O4S B10998078 N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B10998078
M. Wt: 424.5 g/mol
InChI Key: XBZVAFAMSLQBPZ-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with various functional groups, including a fluorophenylsulfonyl group, a methoxypropyl chain, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Methoxypropyl Chain: The methoxypropyl group can be introduced through an alkylation reaction, using an appropriate alkyl halide (e.g., 3-methoxypropyl bromide) and a strong base like sodium hydride.

    Addition of the Dimethylpropanamide Moiety: The final step involves the amidation reaction, where the amide group is introduced using a suitable reagent like 2,2-dimethylpropanoyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide could be explored for its therapeutic potential. It might exhibit activity against certain diseases, depending on its mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The fluorophenylsulfonyl group could play a role in binding to these targets, while the methoxypropyl and dimethylpropanamide groups might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the fluorophenylsulfonyl group in N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide imparts unique electronic properties, potentially enhancing its binding affinity to biological targets. The methoxypropyl chain might also influence its solubility and bioavailability, distinguishing it from similar compounds.

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide (CAS Number: 1010895-89-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that includes a pyrrole ring, sulfonyl group, and various substituents that may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C21H29FN2O4SC_{21}H_{29}FN_{2}O_{4}S with a molecular weight of 424.5 g/mol. Its unique structural components suggest diverse reactivity and potential for various biological applications.

PropertyValue
CAS Number1010895-89-2
Molecular FormulaC21H29FN2O4S
Molecular Weight424.5 g/mol

Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of histone deacetylases (HDACs) . HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer and inflammatory disorders. The presence of the fluorophenyl group enhances binding affinity and selectivity towards these biological targets, making the compound a candidate for therapeutic development.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit HDAC activity, leading to altered gene expression profiles associated with apoptosis in cancer cells. For example, studies have shown that treatment with this compound resulted in increased levels of acetylated histones in various cancer cell lines, indicating successful inhibition of HDACs .

Case Studies

  • Anti-Cancer Activity : A study involving breast cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis through HDAC inhibition. The compound was shown to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
  • Neuroprotective Effects : Another investigation focused on neurodegenerative models indicated that the compound could inhibit glycogen synthase kinase 3 (GSK3), a significant player in neuronal cell death. This inhibition suggests potential applications in treating Alzheimer's disease and other related disorders .

Interaction Studies

To further understand the pharmacodynamics of this compound, interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed. These studies aim to quantify binding affinities and kinetics with HDACs and GSK3, providing insights into the mechanism of action and optimizing its pharmacological properties.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structural Modifications : Modifying the existing structure to enhance efficacy or reduce toxicity.
  • In Vivo Studies : Conducting animal model studies to evaluate therapeutic potential and safety profiles.
  • Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to enhance anti-cancer effects or mitigate side effects.

Properties

Molecular Formula

C21H29FN2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H29FN2O4S/c1-14-15(2)24(12-7-13-28-6)19(23-20(25)21(3,4)5)18(14)29(26,27)17-10-8-16(22)9-11-17/h8-11H,7,12-13H2,1-6H3,(H,23,25)

InChI Key

XBZVAFAMSLQBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)(C)C)CCCOC)C

Origin of Product

United States

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